molecular formula C19H18N2O3S B1255037 (5Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B1255037
M. Wt: 354.4 g/mol
InChI Key: FLLOKSLVUGLBJQ-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-(methylthio)-4-imidazolone is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Antidepressant and Sympatholytic Properties

  • Application : This compound and its derivatives exhibit properties as monoaminoxidase (MAO) inhibitors, showing potential for use in antidepressant medications. They also have sympatholytic action, which could enhance their safety profile by reducing the risk of arterial hypertension (Григорян et al., 2022).

Crystal Structure and Spectroscopic Properties

  • Application : The compound's crystal structure and spectroscopic properties, including weak intramolecular C–H···O and C–H···N hydrogen bonds, contribute to understanding its chemical behavior. Such insights are crucial for its application in various fields of chemistry (Jiun-Wei Hu & Kew-Yu Chen, 2015).

Antitumor Activity

  • Application : Some derivatives of this compound have shown promising antitumor activity, particularly against human A549 lung carcinoma cells. This suggests potential applications in cancer treatment (Barskaia et al., 2015).

Synthetic Applications in Organic Chemistry

  • Application : The compound has been used in various synthetic processes in organic chemistry, demonstrating its versatility as a reactant in the creation of more complex molecules (Bhattacharjya, Agasti, & Ramanathan, 2006).

Cytotoxicity and Potential in Cancer Treatment

  • Application : Derivatives of this compound have been explored for their cytotoxic effects against cancer cells, such as Ehrlich Ascites Carcinoma cells, indicating their potential application in cancer research and therapy (Hassan, Hafez, & Osman, 2014).

Photophysical Behavior in RNA Imaging

  • Application : The photophysical behavior of derivatives of this compound is significant in the context of RNA imaging, as it binds to the Spinach aptamer, a molecule used for imaging RNA. This application is important in molecular biology and biochemistry (Santra et al., 2019).

Cardiotonic Activity

  • Application : Some derivatives show potential as cardiotonic agents, which could be beneficial in treating conditions like congestive heart failure (Schnettler, Dage, & Grisar, 1982).

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(5Z)-3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-methylsulfanylimidazol-4-one

InChI

InChI=1S/C19H18N2O3S/c1-23-14-10-8-13(9-11-14)12-15-18(22)21(19(20-15)25-3)16-6-4-5-7-17(16)24-2/h4-12H,1-3H3/b15-12-

InChI Key

FLLOKSLVUGLBJQ-QINSGFPZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)SC)C3=CC=CC=C3OC

SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SC)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SC)C3=CC=CC=C3OC

solubility

1.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 3
(5Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 5
(5Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one

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